molecular formula C12H16N2O2 B4235167 1H-Isoindol-3-amine, 1,1-diethoxy- CAS No. 23395-07-5

1H-Isoindol-3-amine, 1,1-diethoxy-

Cat. No.: B4235167
CAS No.: 23395-07-5
M. Wt: 220.27 g/mol
InChI Key: RGWUEQLFDNYVTN-UHFFFAOYSA-N
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Description

While direct data on this compound are absent in the evidence, structural analogs such as 1H-Isoindol-3-amine, 1,1-dimethoxy- (CAS 32654-84-5) and 1,3-diiminoisoindoline (CAS 3468-11-9) provide foundational insights. The ethoxy groups likely enhance lipophilicity and alter reactivity compared to methoxy or imino derivatives, impacting its applications in organic synthesis, medicinal chemistry, and materials science .

Key Hypothetical Properties (Inferred):

  • Molecular Formula: C₁₂H₁₆N₂O₂ (assuming substitution of methoxy with ethoxy groups from C₁₀H₁₂N₂O₂).
  • Reactivity: Ethoxy groups may confer slower hydrolysis rates compared to methoxy analogs, influencing stability in acidic/basic conditions.
  • Applications: Potential intermediate for dyes, ligands in catalysis, or bioactive molecule synthesis.

Properties

IUPAC Name

3,3-diethoxyisoindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)10-8-6-5-7-9(10)11(13)14-12/h5-8H,3-4H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWUEQLFDNYVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C2=CC=CC=C2C(=N1)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388094
Record name SBB039373
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23395-07-5
Record name SBB039373
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindol-3-amine, 1,1-diethoxy- can be achieved through several methods. One common approach involves the reaction of phthalonitrile with ammonia in methanol at elevated temperatures (90-100°C) in an autoclave . This reaction can also be catalyzed by elemental sulfur or sodium methoxide to improve yields .

Industrial Production Methods

Industrial production of 1H-Isoindol-3-amine, 1,1-diethoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 3 of the isoindole ring acts as a nucleophile, enabling reactions with electrophilic reagents:

  • Acylation : Reacts with acyl chlorides or anhydrides to form N-acyl derivatives. For example, condensation with phthalic anhydride yields N-phthalimido-isoindole derivatives under mild acidic conditions .

  • Alkylation : Forms N-alkylated products when treated with alkyl halides. The ethoxy groups may sterically hinder reactivity at the amine site, depending on reaction conditions.

Example Reaction Pathway :

1H-Isoindol-3-amine, 1,1-diethoxy-+RCOClN-(RCO)-isoindole derivative+HCl\text{1H-Isoindol-3-amine, 1,1-diethoxy-} + \text{RCOCl} \rightarrow \text{N-(RCO)-isoindole derivative} + \text{HCl}

Electrophilic Aromatic Substitution

The isoindole ring undergoes electrophilic substitution, with regioselectivity influenced by electron-donating ethoxy groups:

  • Nitration/Sulfonation : Directed to positions activated by the ethoxy substituents. For instance, nitration occurs preferentially at the para position relative to the ethoxy group.

  • Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids to form halogenated derivatives.

Condensation Reactions

The amine group participates in condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes or ketones to form imines. For example, condensation with benzaldehyde produces a stable Schiff base.

Amine+RCHORCH=N-isoindole+H2O\text{Amine} + \text{RCHO} \rightarrow \text{RCH=N-isoindole} + \text{H}_2\text{O}

Hydrolysis of Ethoxy Groups

The 1,1-diethoxy substituents undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 1H-isoindol-3-amine-1,1-diol, which may further tautomerize or oxidize.

  • Basic Hydrolysis : Forms hydroxylated intermediates, useful for subsequent functionalization.

Conditions and Outcomes :

Hydrolysis TypeReagentsProduct
AcidicHCl/H₂O1,1-Dihydroxy-isoindolamine
BasicNaOH/EtOHDeprotonated diol intermediate

Coordination with Metal Ions

The lone pair on the amine nitrogen facilitates complexation with transition metals:

  • Cu(II) and Fe(III) Complexes : Forms stable chelates, as demonstrated by spectral shifts in UV-Vis and IR analyses. These complexes exhibit potential catalytic or medicinal applications .

Oxidation Reactions

The isoindole core and amine group are susceptible to oxidative transformations:

  • Ring Oxidation : Treatment with strong oxidizers (e.g., KMnO₄) cleaves the bicyclic structure, yielding dicarboxylic acid derivatives.

  • Amine Oxidation : Converts the primary amine to a nitro group under harsh conditions (e.g., HNO₃/H₂SO₄).

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

  • Thiophene-Fused Derivatives : Reacts with sulfur-containing reagents (e.g., Lawesson’s reagent) to form thieno-isoindoles, enhancing antioxidant activity .

  • Triazole Formation : Participates in Huisgen cycloaddition with alkynes under click chemistry conditions .

Mechanistic Insights

  • Steric and Electronic Effects : The ethoxy groups at position 1 sterically shield the amine, moderating its nucleophilicity. Electron donation from ethoxy substituents activates the isoindole ring for electrophilic attacks .

  • Biological Relevance : Derivatives formed via these reactions (e.g., Schiff bases, metal complexes) show inhibitory activity against enzymes like COX-2 and MAO-B, highlighting medicinal potential .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor effects of isoindole derivatives. For instance, N-substituted isoindole derivatives have shown promising results in inhibiting tumor growth through mechanisms involving the modulation of key molecular targets like Monoamine Oxidase B (MAO-B), Cyclooxygenase-2 (COX-2), and Nuclear Factor Kappa B (NF-KB) . These targets are crucial for various cellular processes, including apoptosis and inflammation, making them significant in cancer therapy.

Neuroprotective Properties

Isoindole compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Some derivatives have been found to inhibit amyloid protein aggregation, which is a hallmark of Alzheimer's disease . This suggests that 1H-Isoindol-3-amine, 1,1-diethoxy- could potentially contribute to the development of therapeutic agents aimed at neuroprotection.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Recent findings indicate that certain isoindole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies revealed that modifications to the isoindole structure can enhance its antimicrobial efficacy.

Synthetic Methodologies

The synthesis of isoindole derivatives often involves multi-step processes that allow for the introduction of various functional groups. Techniques such as asymmetric synthesis and three-component coupling reactions have been employed to create diverse isoindole frameworks . These methodologies enable chemists to tailor compounds for specific biological activities.

Characterization Techniques

Characterization of synthesized isoindoles typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into the structural integrity and purity of the compounds, which are essential for validating their biological activities .

Case Studies

StudyFindingsImplications
Antitumor Study Isoindole derivatives inhibited tumor growth via MAO-B modulationPotential development of new cancer therapies
Neuroprotective Study Inhibition of amyloid aggregation in Alzheimer's modelsDevelopment of neuroprotective agents
Antimicrobial Study Significant antibacterial activity against multiple strainsNew avenues for antibiotic development

Mechanism of Action

The mechanism of action of 1H-Isoindol-3-amine, 1,1-diethoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

1H-Isoindol-3-amine, 1,1-dimethoxy- (CAS 32654-84-5)

  • Structure : Isoindoline core with two methoxy groups (OCH₃) at the 1-position and an amine at the 3-position.
  • Synthesis: Produced via phthalonitrile and sodium methoxide in methanol .
  • Reactivity : Undergoes condensation with thiadiazoline derivatives to form macroheterocyclic compounds; methoxy groups facilitate nucleophilic substitutions .
  • Applications : Intermediate for heterocyclic compounds, dye precursors, and pharmaceutical research .

1,3-Diiminoisoindoline (CAS 3468-11-9)

  • Structure: Isoindoline core with two imino (NH) groups at the 1- and 3-positions.
  • Synthesis: Derived from phthalonitrile via ammonolysis or condensation reactions .
  • Reactivity: High nucleophilicity due to imino groups; participates in metal coordination (e.g., phthalocyanine synthesis) .
  • Applications : Pigment intermediate (e.g., Fastogen Blue) and precursor for metal-organic frameworks (MOFs) .
  • Differentiation : Lack of alkoxy groups reduces solubility in organic solvents compared to 1,1-diethoxy-/dimethoxy derivatives.

1H-Isoindol-3-amine Hydrochloride (CAS 76644-74-1)

  • Structure : Protonated amine group (NH₃⁺Cl⁻) at the 3-position.
  • Properties : Water-soluble crystalline solid; enhanced stability for storage and handling .
  • Applications : Used in medicinal chemistry for salt formation to improve bioavailability of active compounds .
  • Differentiation : Hydrochloride form enables aqueous-phase reactions, unlike neutral alkoxy-substituted analogs.

1-Imino-6-methoxy-1H-isoindol-3-amine (CAS 28692-27-5)

  • Structure: Methoxy group at the 6-position and imino group at the 1-position.
  • Synthesis : Likely involves regioselective methoxylation and imination steps .
  • Applications: Specialized intermediate for asymmetric catalysis or optoelectronic materials due to electron-donating methoxy and imino groups .
  • Differentiation : Substitution pattern directs reactivity toward electrophilic aromatic substitution at the 6-position.

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents Molecular Formula Key Applications Reactivity Highlights
1H-Isoindol-3-amine, 1,1-diethoxy-* - 1,1-diethoxy, 3-amine C₁₂H₁₆N₂O₂ Synthetic intermediate Slower hydrolysis vs. methoxy
1H-Isoindol-3-amine, 1,1-dimethoxy- 32654-84-5 1,1-dimethoxy, 3-amine C₁₀H₁₂N₂O₂ Dyes, pharmaceuticals Condensation, cycloaddition
1,3-Diiminoisoindoline 3468-11-9 1,3-diimino C₈H₇N₃ Pigments, MOFs Metal coordination
1H-Isoindol-3-amine Hydrochloride 76644-74-1 3-amine (HCl salt) C₈H₉ClN₂ Medicinal chemistry Aqueous solubility
1-Imino-6-methoxy-1H-isoindol-3-amine 28692-27-5 6-methoxy, 1-imino C₉H₉N₃O Catalysis, optoelectronics Regioselective electrophilic substitution

*Hypothetical structure inferred from analogs.

Research Findings and Insights

Synthetic Flexibility : Alkoxy-substituted isoindolamines (e.g., 1,1-dimethoxy-) are synthesized under mild conditions (e.g., sodium alkoxide in alcohol solvents), suggesting that 1,1-diethoxy- could be prepared similarly using sodium ethoxide .

The diethoxy variant could serve as a ligand for transition metals in drug design .

Industrial Relevance: The hydrochloride form’s solubility makes it preferable for pharmaceutical formulations, whereas alkoxy derivatives are suited for organic synthesis requiring non-polar media .

Biological Activity

1H-Isoindol-3-amine, 1,1-diethoxy- is a derivative of isoindoline compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes an isoindole core with diethoxy substitution, which enhances its lipophilicity and potential bioactivity. The presence of ethoxy groups may also influence its interaction with biological targets.

1. Anti-inflammatory Activity

Isoindole derivatives are known for their anti-inflammatory properties. Studies indicate that compounds similar to 1H-Isoindol-3-amine exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. For instance, a study on N-substituted isoindoline derivatives demonstrated that some compounds showed greater COX-2 inhibition than meloxicam, a standard anti-inflammatory drug .

2. Neuroprotective Effects

Research has highlighted the potential of isoindole derivatives in neurodegenerative diseases. In vitro studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. For example, a compound derived from isoindoline exhibited an IC50 value of 1.12 μM against AChE, indicating strong inhibitory activity . This suggests that 1H-Isoindol-3-amine may have similar neuroprotective properties.

3. Antioxidant Activity

The antioxidant potential of isoindole derivatives has been explored through their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). Compounds derived from isoindoline structures have shown significant oxidative stress scavenging activity, which is vital for protecting cells from damage associated with various diseases .

The biological activities of 1H-Isoindol-3-amine are likely mediated through several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes such as COX and cholinesterases by binding to their active sites.
  • Modulation of Inflammatory Pathways : Isoindole derivatives can influence the expression of pro-inflammatory cytokines and other mediators involved in inflammation.
  • Scavenging Free Radicals : The structure allows for interactions that neutralize free radicals, thereby reducing oxidative stress.

Case Studies and Research Findings

StudyFindings
Study on COX Inhibition Three new derivatives showed greater inhibition of COX-2 compared to meloxicam .
Neuroprotective Studies Derivatives exhibited IC50 values as low as 1.12 μM against AChE .
Antioxidant Evaluation Compounds demonstrated significant ROS scavenging activity in vitro .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 1H-Isoindol-3-amine, 1,1-diethoxy-?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from isoindole derivatives. For example, ethoxy groups can be introduced via nucleophilic substitution or alkylation under inert conditions. A common approach includes protecting the amine group, followed by ethoxylation using diethyl sulfate or ethyl halides in the presence of a base (e.g., K₂CO₃). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Reaction progress should be monitored via TLC and confirmed by NMR spectroscopy .

Q. How should researchers handle and store 1H-Isoindol-3-amine derivatives to ensure stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Avoid moisture and dust formation. Safety data sheets (SDS) recommend using PPE (gloves, goggles, lab coats) and working in a fume hood. If decomposition occurs (e.g., color change), assess purity via HPLC or NMR before further use .

Q. What spectroscopic techniques are critical for characterizing 1H-Isoindol-3-amine, 1,1-diethoxy-?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy peaks at δ ~1.2–1.4 ppm for CH₃ and δ ~3.5–4.0 ppm for OCH₂).
  • IR : Detect amine N–H stretches (~3300 cm⁻¹) and C–O–C ether bonds (~1100 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragment patterns.
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of 1H-Isoindol-3-amine derivatives?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to improve regioselectivity.
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. Adjust stoichiometry (e.g., excess ethoxylating agent) or solvent polarity (e.g., DMF vs. THF) to suppress undesired pathways .

Q. What strategies resolve contradictions in reported stability data for isoindol-amine derivatives under varying conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC.
  • Computational Modeling : Use DFT calculations to predict degradation pathways (e.g., hydrolysis of ethoxy groups).
  • Cross-Study Comparison : Replicate conflicting protocols (e.g., storage pH, oxygen exposure) to isolate critical variables .

Q. How can researchers design 1H-Isoindol-3-amine derivatives for applications in spin probes or radical scavengers?

  • Methodological Answer :

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to stabilize radicals.
  • Spin Probe Testing : Use electron paramagnetic resonance (EPR) to assess radical persistence.
  • Structure-Activity Relationships (SAR) : Compare analogues (e.g., diethoxy vs. methoxy) for scavenging efficiency in oxidative stress models .

Q. What methodologies address the lack of ecotoxicological data for 1H-Isoindol-3-amine derivatives?

  • Methodological Answer :

  • Microtox Assays : Test acute toxicity using Vibrio fischeri luminescence inhibition.
  • Algal Growth Inhibition : Evaluate effects on Chlorella vulgaris over 72 hours.
  • QSAR Models : Predict ecotoxicity using quantitative structure-activity relationship software (e.g., ECOSAR) based on logP and molecular weight .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1H-Isoindol-3-amine, 1,1-diethoxy-
Reactant of Route 2
1H-Isoindol-3-amine, 1,1-diethoxy-

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